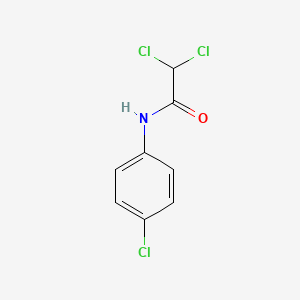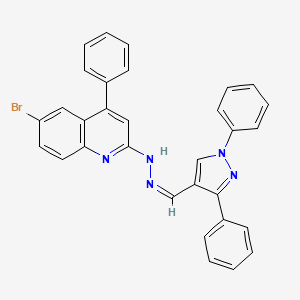![molecular formula C21H18ClN3OS B11973469 (5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)
(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(4-tert-butylbenzylidène)-2-(4-chlorophényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est un composé organique complexe appartenant à la classe des thiazolo-triazoles. Ce composé est caractérisé par sa structure unique, qui comprend un cycle thiazole fusionné avec un cycle triazole, et substitué par un groupe tert-butylbenzylidène et un groupe chlorophényle. La structure distincte du composé en fait un sujet d'intérêt dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5E)-5-(4-tert-butylbenzylidène)-2-(4-chlorophényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la condensation de la 4-tert-butylbenzaldéhyde avec l'hydrazide de l'acide 2-(4-chlorophényl)-1,3-thiazole-4-carboxylique en milieu acide pour former l'hydrazone intermédiaire. Cet intermédiaire est ensuite cyclisé en milieu basique pour donner le composé thiazolo-triazole final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour assurer des conditions de réaction constantes et des rendements élevés. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-(4-tert-butylbenzylidène)-2-(4-chlorophényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de thiazolo-triazoles substitués.
Applications de la recherche scientifique
(5E)-5-(4-tert-butylbenzylidène)-2-(4-chlorophényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel comme agent antimicrobien ou anticancéreux.
Médecine : Exploré pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-(4-tert-butylbenzylidène)-2-(4-chlorophényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber les enzymes ou interférer avec les voies cellulaires, ce qui conduit à ses effets biologiques. Par exemple, il peut se lier à l'ADN ou aux protéines, perturbant leur fonction normale et conduisant à la mort cellulaire dans les cellules cancéreuses.
Applications De Recherche Scientifique
(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5E)-5-(4-méthylbenzylidène)-2-(4-chlorophényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-5-(4-éthylbenzylidène)-2-(4-chlorophényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Unicité
La présence du groupe tert-butyle dans (5E)-5-(4-tert-butylbenzylidène)-2-(4-chlorophényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one confère des propriétés stériques et électroniques uniques, le distinguant des autres composés similaires. Cette unicité peut influencer sa réactivité et son activité biologique, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C21H18ClN3OS |
|---|---|
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
(5E)-5-[(4-tert-butylphenyl)methylidene]-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18ClN3OS/c1-21(2,3)15-8-4-13(5-9-15)12-17-19(26)25-20(27-17)23-18(24-25)14-6-10-16(22)11-7-14/h4-12H,1-3H3/b17-12+ |
Clé InChI |
HJQZVSULYBNMGA-SFQUDFHCSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate](/img/structure/B11973398.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11973402.png)

![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B11973413.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973419.png)

![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)

